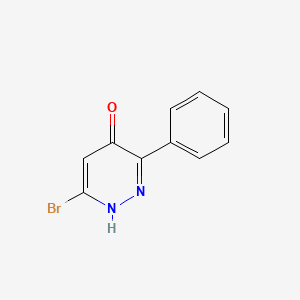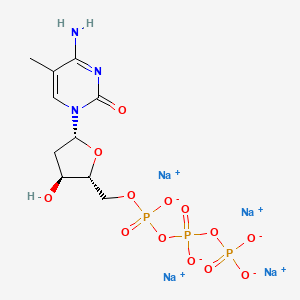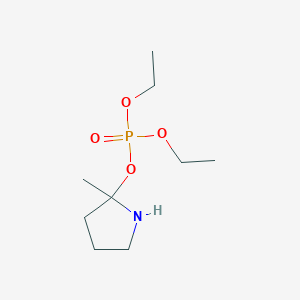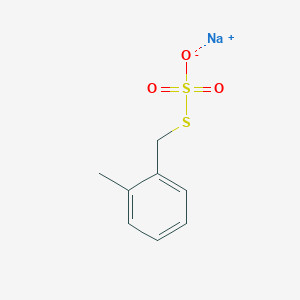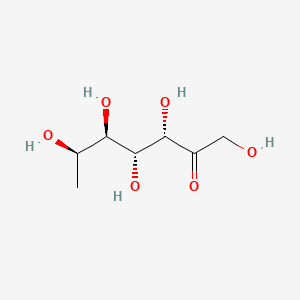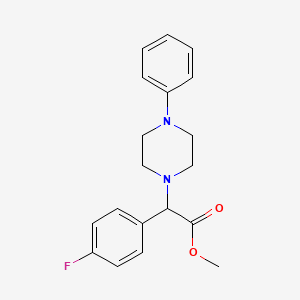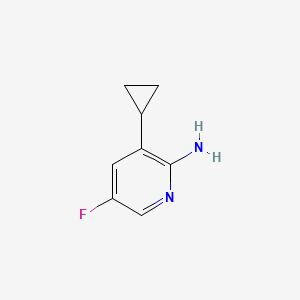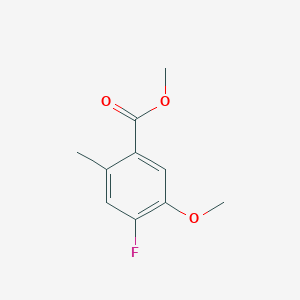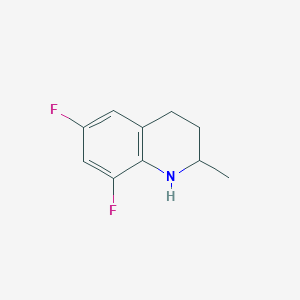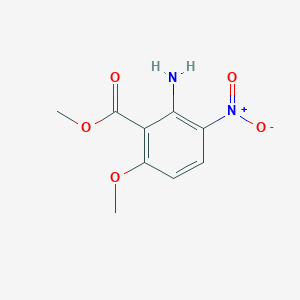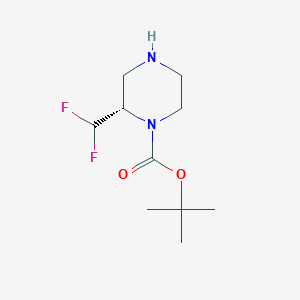
tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butyl group and a difluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and difluoromethylating agents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while nucleophilic substitution can produce various substituted piperazine derivatives .
科学的研究の応用
tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its use in drug development for conditions such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and catalysts for industrial processes
作用機序
The mechanism of action of tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of interest .
類似化合物との比較
Similar Compounds
Similar compounds to tert-Butyl (S)-2-(difluoromethyl)piperazine-1-carboxylate include:
- tert-Butyl (S)-2-(trifluoromethyl)piperazine-1-carboxylate
- tert-Butyl (S)-2-(methyl)piperazine-1-carboxylate
- tert-Butyl (S)-2-(ethyl)piperazine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various research applications .
特性
分子式 |
C10H18F2N2O2 |
|---|---|
分子量 |
236.26 g/mol |
IUPAC名 |
tert-butyl (2S)-2-(difluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-4-13-6-7(14)8(11)12/h7-8,13H,4-6H2,1-3H3/t7-/m0/s1 |
InChIキー |
FQCASEFLOGAOJM-ZETCQYMHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCNC[C@H]1C(F)F |
正規SMILES |
CC(C)(C)OC(=O)N1CCNCC1C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


